

Spectroscopic analysis for validation of 2-Aminoethyl hydrogen sulfate structure

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Compound of Interest

Compound Name: 2-Aminoethyl hydrogen sulfate

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Spectroscopic Validation of 2-Aminoethyl Hydrogen Sulfate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of **2-Aminoethyl hydrogen sulfate**'s chemical structure. It offers an objective analysis against viable alternative structures—taurine, ethanolamine, and N-(2-hydroxyethyl)sulfamic acid—supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to aid in the replication and understanding of these analytical techniques.

Executive Summary

Accurate structural confirmation is a critical step in chemical synthesis and drug development. This guide demonstrates the use of key spectroscopic techniques to unequivocally identify **2-Aminoethyl hydrogen sulfate** and distinguish it from structurally similar compounds. By comparing the unique spectral fingerprints of each molecule, researchers can confidently validate their synthesis products and ensure the purity of their compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Aminoethyl hydrogen sulfate** and its structural alternatives.

¹H NMR Spectroscopy Data

Solvent: D₂O

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Aminoethyl hydrogen sulfate	~4.25	Triplet	-CH ₂ -O-
	~3.32	Triplet	-CH ₂ -N-
Taurine	~3.41	Triplet	-CH ₂ -S-
	~3.25	Triplet	-CH ₂ -N-
Ethanolamine	~3.81	Triplet	-CH ₂ -O-
	~3.13	Triplet	-CH ₂ -N-
N-(2- hydroxyethyl)sulfamic acid	Data not readily available		

¹³C NMR Spectroscopy Data

Solvent: D₂O

Compound	Chemical Shift (δ) ppm	Assignment
2-Aminoethyl hydrogen sulfate	~65	-CH ₂ -O-
~40	-CH ₂ -N-	
Taurine	~50.2	-CH ₂ -S-
~38.1	-CH ₂ -N-	
Ethanolamine	~60.3	-CH ₂ -O-
~44.0	-CH ₂ -N-	
N-(2-hydroxyethyl)sulfamic acid	Data not readily available	

Infrared (IR) Spectroscopy Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Assignment
2-Aminoethyl hydrogen sulfate	~3200-3400 (broad)	N-H stretch (amine)
	~2850-2950	
	~1600	
	~1200-1250	
	~1050-1100	
Taurine	~3000-3200 (broad)	N-H stretch (zwitterion)
	~2850-2950	
	~1620	
	~1200	
	~1040	
Ethanolamine	~3200-3400 (broad)	O-H stretch, N-H stretch
	~2850-2950	
	~1600	
	~1050	
N-(2-hydroxyethyl)sulfamic acid	~3350	O-H stretch
	~3250	
	~1180, 1050	

Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key Fragment Ions (m/z)	Fragmentation Pathway
2-Aminoethyl hydrogen sulfate	141.15	142 [M+H] ⁺ , 124, 97, 80, 61, 44	Loss of H ₂ O, HSO ₄ ⁻ , SO ₃ , NH ₂ CH ₂ CH ₂ OH, NH ₂ CH ₂
Taurine	125.15	126 [M+H] ⁺ , 108, 80, 64, 44	Loss of H ₂ O, SO ₃ , SO ₂ , NH ₂ CH ₂
Ethanolamine	61.08	62 [M+H] ⁺ , 44, 30	Loss of NH ₃ , CH ₂ OH
N-(2-hydroxyethyl)sulfamic acid	141.15	142 [M+H] ⁺ , 124, 97, 80, 61, 44	Similar fragmentation to 2-Aminoethyl hydrogen sulfate is expected.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of D₂O.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.

- Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the sample directly onto the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

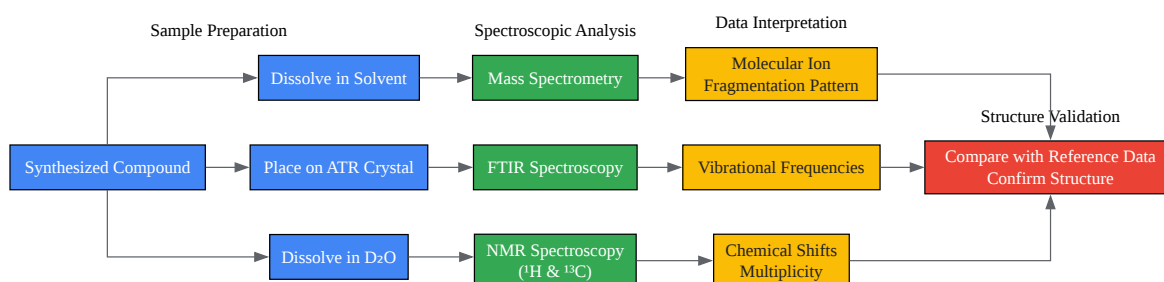
Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

- Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
- Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 10-20 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) and characteristic fragment ions.

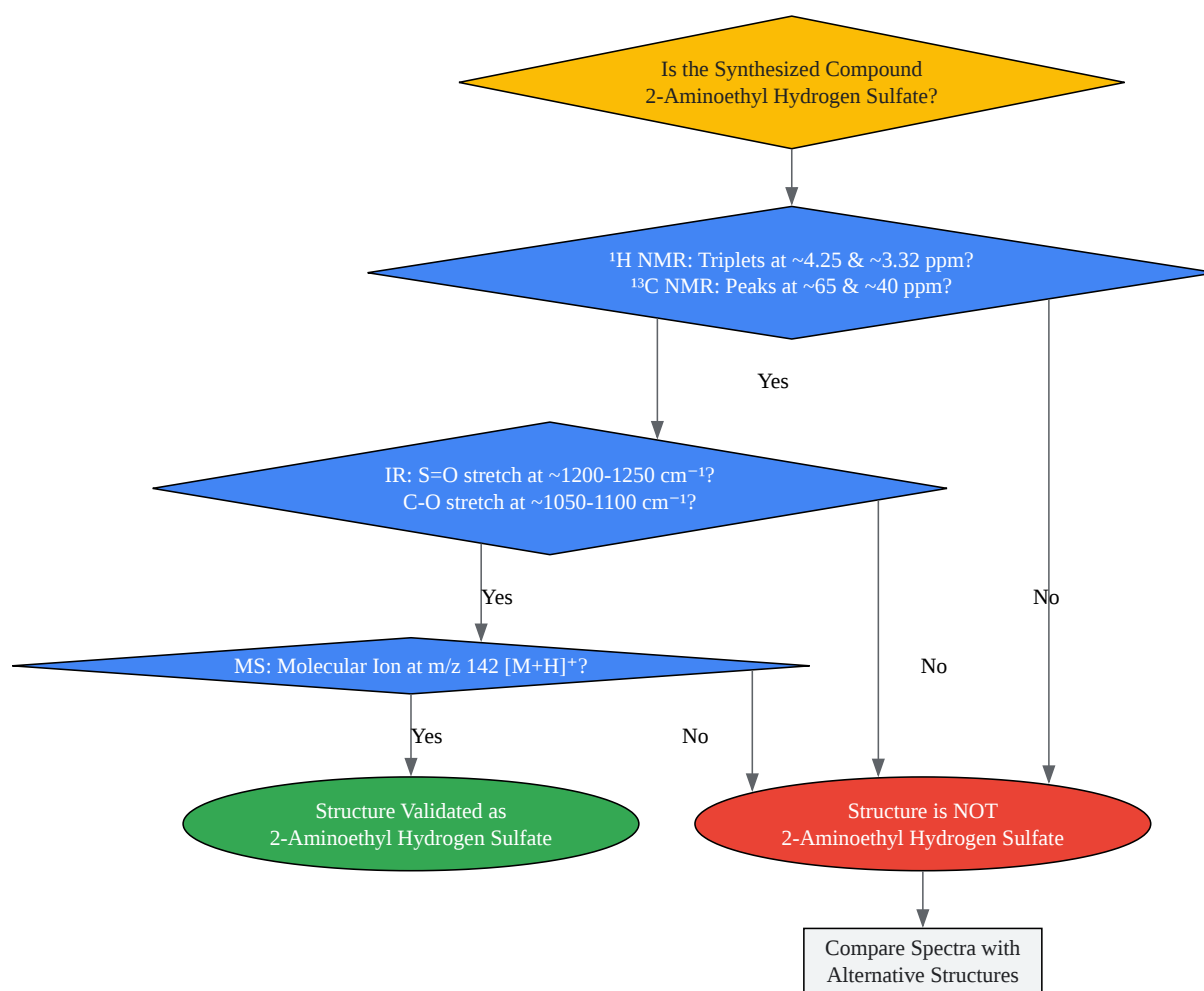
Visualizing the Workflow

The following diagrams illustrate the logical flow of the spectroscopic validation process.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Logical process for structure validation.

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